

Application Notes and Protocols: Scleroglucan for Enhanced Oil Recovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SCLEROGLUCAN**

Cat. No.: **B1168062**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **scleroglucan**, a high-performance biopolymer, in Enhanced Oil Recovery (EOR) applications. **Scleroglucan's** unique properties, including its exceptional thermal, shear, and salt tolerance, make it a prime candidate for improving oil recovery in harsh reservoir conditions. This document outlines its performance characteristics, detailed experimental protocols for its evaluation, and the fundamental mechanisms of its action.

Performance Characteristics of Scleroglucan in EOR

Scleroglucan is a non-ionic, water-soluble biopolymer produced by the fermentation of the fungus *Sclerotium rolfsii*. Its rigid, triple-helix molecular structure endows it with remarkable stability and rheological properties, making it superior to many conventional EOR polymers, especially in high-temperature and high-salinity (HTHS) reservoirs.^{[1][2][3]}

Rheological Properties and Stability

Scleroglucan solutions exhibit high viscosity at low concentrations and maintain this viscosity across a wide range of temperatures and salinities.^[1] Unlike synthetic polymers like partially hydrolyzed polyacrylamide (HPAM), **scleroglucan's** viscosity is largely unaffected by the

presence of divalent and trivalent cations, making it suitable for use with production water without extensive treatment.[\[2\]\[4\]](#)

Key Performance Data:

Parameter	Scleroglucan Performance	Comparison with other Polymers	Source
Thermal Stability	Retains >95% of original viscosity for several months at temperatures up to 115°C. [4] At 105°C, it maintained >95% viscosity for 720 days. [4]	HPAM and xanthan gum show significant viscosity loss at elevated temperatures. [5]	[2][4][5]
Salinity Tolerance	Viscosity is largely independent of salinity, even in brines with up to 20% (wt/wt) salt content. [4]	HPAM viscosity decreases significantly with increasing salinity. [5]	[4][5]
Shear Stability	Stable up to shear rates of 200,000 s ⁻¹ . [1] Less than 5% viscosity loss after 100 passes through a centrifugal pump. [2]	HPAM shows substantial viscosity loss after a single pass through a pump. [2]	[1][2]
Viscosity Retention (at 85°C)	~73.8%	HPAM: ~42.9%, Xanthan Gum: ~49.8%	[5]

Core Flooding Performance

Core flooding experiments are crucial for evaluating the effectiveness of an EOR polymer in a simulated reservoir environment. These tests assess the polymer's ability to displace oil, its retention in the porous rock, and its effect on permeability.

Summary of Core Flooding Results:

Parameter	Value	Experimental Conditions	Source
Incremental Oil Recovery	6.3% to 13% over waterflooding	Carbonate and sandstone cores, various temperatures and salinities.[5][6]	[5][6][7][8]
Polymer Retention	Low, around 8 to 30 µg/g	Sandstone and limestone cores.[6]	[6]
Water Breakthrough Delay	172% relative delay compared to waterflooding	500 ppm scleroglucan in Indiana limestone at 60°C.[6][7]	[6][7]
Permeability Reduction	Low, between 1.7 and 2.4	500 ppm scleroglucan in Indiana limestone.	[9]

Experimental Protocols

The following are detailed protocols for the evaluation of **scleroglucan** solutions for EOR applications.

Protocol for Preparation of Scleroglucan Solution

Objective: To prepare a homogenous and injectable **scleroglucan** solution for rheological and core flooding studies.

Materials:

- EOR-grade **scleroglucan** powder
- Synthetic brine of desired composition (e.g., NaCl, KCl, MgCl₂, CaCl₂)
- Magnetic stirrer and stir bar

- Beaker
- Weighing balance
- Filtration apparatus with membrane filters (e.g., 8.0 μm and 1.2 μm)
- Oven or water bath

Procedure:

- Prepare the synthetic brine of the desired salinity and ionic composition.
- Weigh the required amount of **scleroglucan** powder to achieve the target concentration (e.g., 500 ppm).
- While stirring the brine at a moderate speed (e.g., 500 rpm), slowly add the **scleroglucan** powder to the vortex to prevent the formation of agglomerates ("fish eyes").
- Continue stirring for a specified period (e.g., 10 minutes) at room temperature.
- Increase the temperature to a desired level (e.g., 40°C - 90°C) and continue stirring for another period (e.g., 10-24 hours) to ensure full hydration and dissolution.[\[6\]](#)[\[10\]](#)
- For injectivity assurance, filter the solution through a series of membrane filters, for example, an initial filtration through an 8.0 μm filter followed by a 1.2 μm filter.[\[6\]](#) The filtration should be performed at the target reservoir temperature.[\[6\]](#)

Protocol for Rheological Characterization

Objective: To determine the viscosity and viscoelastic properties of the **scleroglucan** solution as a function of shear rate, temperature, and salinity.

Materials:

- Prepared **scleroglucan** solution
- Rotational rheometer with appropriate geometry (e.g., cone-and-plate or concentric cylinder)
- Temperature control unit

Procedure:

- Calibrate the rheometer according to the manufacturer's instructions.
- Load the **scleroglucan** solution into the rheometer, ensuring no air bubbles are trapped.
- Set the temperature to the desired value (e.g., 60°C).^[9]
- Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹), to determine the viscosity profile.
- To assess viscoelastic properties, perform an oscillatory measurement (frequency sweep) at a constant strain within the linear viscoelastic region. This will yield the storage modulus (G') and loss modulus (G'').
- Repeat the measurements at different temperatures and for solutions prepared with different brine salinities to evaluate the polymer's stability.

Protocol for Core Flooding Experiment

Objective: To evaluate the EOR potential of the **scleroglucan** solution by measuring incremental oil recovery, polymer retention, and permeability reduction in a reservoir core sample.

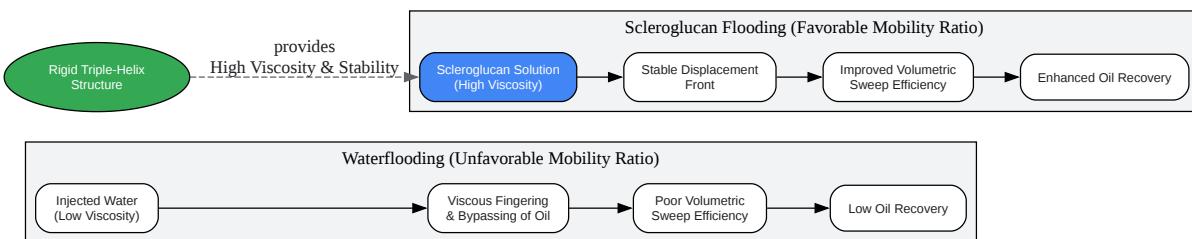
Materials:

- Reservoir core plug (e.g., Berea sandstone or Indiana limestone)
- Core holder
- High-pressure pumps for injecting brine, oil, and polymer solution
- Back-pressure regulator
- Effluent collector
- Pressure transducers
- Crude oil or a model oil of known viscosity

- Prepared **scleroglucan** solution
- Synthetic brine

Procedure:

- Core Preparation:
 - Clean and dry the core plug.
 - Measure its dimensions (length and diameter) and dry weight.
 - Saturate the core with synthetic brine under vacuum to determine its pore volume.
 - Measure the absolute permeability to brine by flowing brine at different rates and measuring the pressure drop.
- Oil Saturation (Drainage):
 - Inject oil into the brine-saturated core at a constant flow rate until no more brine is produced, establishing the initial water saturation (Sw_i).
- Waterflooding (Secondary Recovery):
 - Inject brine into the oil-saturated core at a constant flow rate until no more oil is produced. This simulates conventional waterflooding.
 - Record the volume of oil and water produced to determine the oil recovery factor by waterflooding.
- Polymer Flooding (Tertiary Recovery):
 - Inject the prepared and filtered **scleroglucan** solution into the core at a constant flow rate.
 - Continuously monitor the pressure drop across the core and collect the effluent to measure the produced oil and water volumes.
 - Continue polymer injection until the oil cut is negligible.

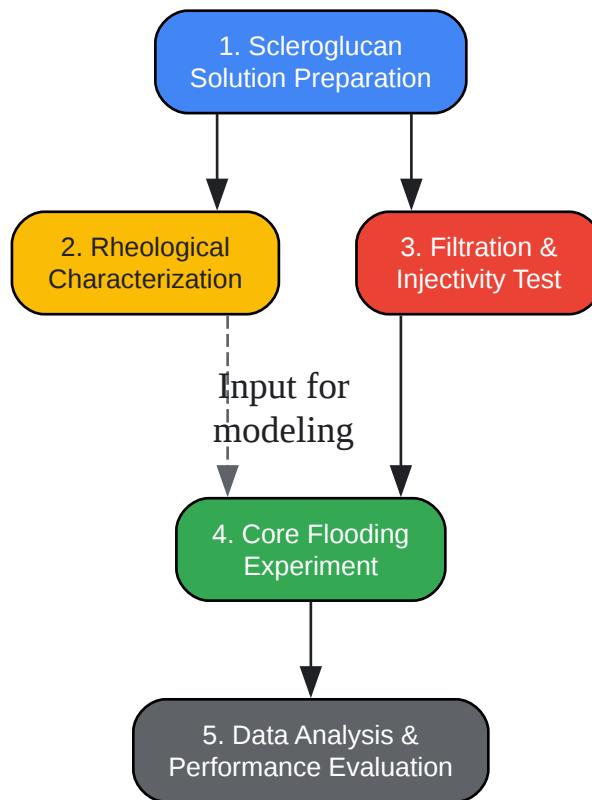

- Post-Polymer Water Flush:
 - Inject brine again to displace the polymer solution and determine the final permeability to water.
- Data Analysis:
 - Calculate the incremental oil recovery due to polymer flooding.
 - Determine the resistance factor (RF) and residual resistance factor (RRF) from the pressure data to assess the in-situ viscosity and permeability reduction.
 - Calculate polymer retention by a mass balance on the injected and produced polymer concentrations.

Mechanisms and Visualizations

Mechanism of Enhanced Oil Recovery by Scleroglucan

The primary mechanism by which **scleroglucan** improves oil recovery is by increasing the viscosity of the injected water. This leads to a more favorable mobility ratio between the displacing fluid (polymer solution) and the displaced fluid (oil). A lower mobility ratio improves the volumetric sweep efficiency, meaning the polymer solution contacts a larger portion of the reservoir, displacing oil that would have been bypassed by water alone.[7][9]

The rigid, rod-like triple-helix structure of **scleroglucan** is key to its high viscosity and stability. This structure resists conformational changes due to temperature, salinity, and shear, allowing it to maintain its viscosifying power under harsh reservoir conditions.



[Click to download full resolution via product page](#)

Caption: Mechanism of **Scleroglucan** EOR.

Experimental Workflow for Scleroglucan Evaluation

The evaluation of **scleroglucan** for EOR follows a logical progression from solution preparation and characterization to dynamic displacement tests.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **scleroglucan** evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cargill.com [cargill.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.co [scielo.org.co]
- 4. onepetro.org [onepetro.org]
- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental evaluation of low concentration scleroglucan biopolymer solution for enhanced oil recovery in carbonate | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental evaluation of low concentration scleroglucan biopolymer solution for enhanced oil recovery in carbonate | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 10. Experimental Investigation of the Viscosity and Stability of Scleroglucan-Based Nanofluids for Enhanced Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Scleroglucan for Enhanced Oil Recovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168062#scleroglucan-application-in-enhanced-oil-recovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com